Cas no 161099-43-0 (6-Benzofuranol,2-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-)
161099-43-0 structure
Product Name:6-Benzofuranol,2-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-
Número CAS:161099-43-0
MF:C20H20O4
Megavatios:324.370406150818
CID:220402
Update Time:2024-03-01
6-Benzofuranol,2-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Propiedades químicas y físicas
Nombre e identificación
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- 6-Benzofuranol,2-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-
- 6-Benzofuranol,2-[4-hydroxy-2-methoxy-3-(3-methyl-2-butenyl)phenyl]- (9CI)
- Bidwillol B
- 6-Benzofuranol, 2-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-
- 6,4'-Dihydroxy-2'-methoxy-3'-prenyl-2-arylbenzofuran
-
- Renchi: 1S/C20H20O4/c1-12(2)4-7-15-17(22)9-8-16(20(15)23-3)19-10-13-5-6-14(21)11-18(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3
- Clave inchi: LEQYRAKNFDFXHE-UHFFFAOYSA-N
- Sonrisas: O1C2=CC(O)=CC=C2C=C1C1=CC=C(O)C(C/C=C(/C)\C)=C1OC
Atributos calculados
- Calidad precisa: 324.1362
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 24
- Xlogp3: 3.468
Propiedades experimentales
- Denso: 1.209±0.06 g/cm3(Predicted)
- Punto de ebullición: 376.5±37.0 °C(Predicted)
- PSA: 62.83
- PKA: 9.11±0.40(Predicted)
6-Benzofuranol,2-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Literatura relevante
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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